Nonadeca-6,8-diynoic acid

Polydiacetylene Colorimetric sensor Supramolecular order

Nonadeca-6,8-diynoic acid (CAS 174063-97-9; synonym 6,8-nonadecadiynoic acid, NDDA) is a C19 long-chain carboxylic acid bearing a conjugated diyne moiety at the 6,8-positions. With a molecular formula of C19H30O2 and an exact mass of 290.2246 Da, NDDA belongs to the diacetylenic fatty acid class, which serves as the monomeric precursor for polydiacetylene (PDA) conjugated polymers.

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
CAS No. 174063-97-9
Cat. No. B1630284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonadeca-6,8-diynoic acid
CAS174063-97-9
Molecular FormulaC19H30O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC#CC#CCCCCC(=O)O
InChIInChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-10,15-18H2,1H3,(H,20,21)
InChIKeySTCGDIJOEZNVHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonadeca-6,8-diynoic Acid (NDDA) – Procurement-Relevant Identity, Class, and Core Physicochemical Profile


Nonadeca-6,8-diynoic acid (CAS 174063-97-9; synonym 6,8-nonadecadiynoic acid, NDDA) is a C19 long-chain carboxylic acid bearing a conjugated diyne moiety at the 6,8-positions [1]. With a molecular formula of C19H30O2 and an exact mass of 290.2246 Da, NDDA belongs to the diacetylenic fatty acid class, which serves as the monomeric precursor for polydiacetylene (PDA) conjugated polymers [2]. The compound is a positional isomer of 2,4-nonadecadiynoic acid and a chain-length analog of other amphiphilic diacetylenic acids such as 10,12-tricosadiynoic acid (TCDA, C23) and 10,12-pentacosadiynoic acid (PCDA, C25), all of which undergo topochemical 1,4-polymerization under UV irradiation to yield chromatic PDA materials [3].

Why Generic Substitution of Nonadeca-6,8-diynoic Acid with Other Diacetylenic Monomers Compromises Sensor Performance


Diacetylenic acid monomers are not functionally interchangeable despite sharing a common photoreactive diyne core and carboxylic headgroup. The position of the diyne unit along the alkyl backbone and the total chain length govern critical material properties: self-assembly morphology, photopolymerization efficiency, particle size, and the chromatic transition temperature (blue-to-red shift) of the resulting polydiacetylene [1]. For example, shifting the diyne from the 6,8- to the 10,12-position (as in TCDA) alters the lamellar packing and interdigitation pattern on surfaces, while reducing the chain length from C25 (PCDA) to C19 (NDDA) decreases supramolecular order and structural stability, directly lowering sensor responsiveness [2]. Consequently, procurement of a specific diacetylenic acid such as NDDA is dictated by the target application's required balance between chain-length-dependent stability and headgroup-directed functionalization, not merely by the presence of a polymerizable diyne.

Product-Specific Quantitative Evidence Guide for Nonadeca-6,8-diynoic Acid (NDDA) vs. Closest Diacetylenic Acid Analogs


Chain-Length-Dependent Self-Assembly Stability: NDDA vs. PCDA and TCDA in PDA Sensor Platforms

NDDA (C19) is classified as a short-chain diacetylenic acid monomer relative to the industry standards PCDA (C25) and TCDA (C23). The longer-chain monomers exhibit greater supramolecular order during self-assembly, which directly correlates with enhanced structural stability and stimulus responsiveness of the resulting PDA [1]. NDDA lacks this intrinsic stability, meaning its PDA films are less ordered and more susceptible to non-specific chromatic transitions unless stabilized through surface modification or nanocomposite integration [1].

Polydiacetylene Colorimetric sensor Supramolecular order

PDA Particle Size and Photopolymerization Efficiency: Solvent Injection Comparison of NDDA vs. HCDA, TCDA, and PCDA

Using the solvent injection method, NDDA (C19) produces larger PDA vesicles and exhibits slower photopolymerization kinetics compared to longer-chain monomers such as HCDA (C21), TCDA (C23), and PCDA (C25). The study explicitly reports that longer alkyl chain length monomers yield smaller, more monodisperse particles that are more easily photopolymerized under standardized 254 nm UV irradiation [1]. NDDA's shorter chain reduces hydrophobic driving force for compact self-assembly, resulting in less favorable topochemical alignment of diyne units.

Vesicle fabrication Dynamic light scattering UV polymerization

Ammonia Gas Sensing Sensitivity: NDDA Outperformed by HCDA in Head-to-Head PDA Sensor Testing

In a direct comparative study of PDA vesicles fabricated via solvent injection, NDDA-based sensors demonstrated inferior colorimetric response to ammonia vapor relative to HCDA-based sensors. HCDA was nominated as the optimum monomer, balancing moderate chain length (C21) with maximum ammonia detection sensitivity, while NDDA's shorter chain resulted in less pronounced chromatic transition upon ammonia exposure [1]. This provides explicit head-to-head evidence that NDDA is not the optimal choice for ammonia sensing applications.

Gas sensor Colorimetric response Ammonia detection

Positional Isomerism: 6,8-NDDA vs. 2,4-Nonadecadiynoic Acid in Surface Self-Assembly and Polymerization Topochemistry

The position of the diyne group relative to the carboxyl head dictates the self-assembled monolayer architecture on HOPG surfaces. 2,4-Nonadecadiynoic acid, where the diyne is directly adjacent to the carboxyl group, forms interdigitated lamella-like structures. In contrast, diacetylenic acids with mid-chain diyne placement (such as 10,12-isomers) adopt tail-to-tail paralleled structures [1]. Although 6,8-NDDA was not specifically imaged in this STM study, its intermediate diyne position (between the 2,4- and 10,12-extremes) is expected to produce a hybrid packing motif with distinct polymerization efficiency and chromatic properties compared to the 2,4-isomer [1].

Scanning tunneling microscopy Lamella structure Topochemical polymerization

Purity Specifications and Procurement-Grade Availability: NDDA Commercial Sources

Commercially sourced nonadeca-6,8-diynoic acid is typically offered at ≥95% purity (e.g., catalog listings at 95%+ and 96% purity levels from multiple suppliers) [1]. This purity grade is comparable to that of commonly procured analogs such as TCDA (typically ≥97%) and PCDA (≥98%), but NDDA's lower absolute purity ceiling may introduce higher batch-to-batch variability in polymerization efficiency and sensor reproducibility unless additional purification (e.g., recrystallization or column chromatography) is performed prior to use [2].

Chemical purity Vendor specification Quality control

Synthetic Accessibility: NDDA Covered by Generic Diynoic Acid Patent with Broad Substrate Scope

US Patent 4,867,917 discloses a general method for synthesizing diynoic acids of formula CH3(CH2)n–C≡C–C≡C–(CH2)mCOOH, encompassing NDDA where m = 5 and n = 10. The patent specifies m values of 5–11 and n values of 7–16, meaning NDDA sits at the lower bound of the claimed m range [1]. This places NDDA within a well-established synthetic route (Cadiot-Chodkiewicz-type oxidative coupling of a 1-haloalkyne with an ω-alkynoic acid), but its specific m = 5 spacer length may result in different crystallization and purification behavior compared to longer-spacer analogs (e.g., m = 8, 10, 11), potentially affecting synthesis yield and final purity.

Organic synthesis Cadiot-Chodkiewicz coupling Patent coverage

Best-Fit Research and Industrial Application Scenarios for Nonadeca-6,8-diynoic Acid (NDDA) Based on Comparative Evidence


Functionalized PDA Vesicles for Biosensing Where Shorter Alkyl Chain Enhances Analyte Permeability

NDDA's shorter C19 alkyl chain, while reducing intrinsic supramolecular stability [REFS-1 from Evidence Item 1], can be advantageous when increased bilayer permeability is desired for small-molecule analyte penetration into PDA vesicles. This scenario applies to biosensor platforms where rapid diffusion of metabolites or low-molecular-weight toxins into the PDA bilayer triggers the chromatic response, and the stability deficit is offset by surface functionalization with Zn²⁺ ions or ZnO nanoparticles as demonstrated for other short-chain DA monomers [REFS-1 from Evidence Item 1].

Tuning PDA Chromatic Transition Temperature via 6,8-Diyne Positional Isomerism

The 6,8-diyne substitution pattern places the polymerizable group at an intermediate position along the fatty acid chain, distinct from both the 2,4-isomer (interdigitated lamella) and the 10,12-isomer (tail-to-tail packing) [REFS-1 from Evidence Item 4]. This unique topology is predicted to yield a PDA chromatic transition temperature that falls between those of the 2,4- and 10,12-series, making NDDA a candidate monomer for thermochromic sensors requiring a specific blue-to-red switching threshold that cannot be achieved with commercially dominant PCDA or TCDA.

Solvent Injection Method Development and Vesicle Morphology Research

NDDA serves as a useful comparator monomer in studies optimizing the solvent injection method for PDA vesicle production. Its tendency to form larger, less monodisperse vesicles compared to HCDA and TCDA under identical fabrication conditions [REFS-1 from Evidence Item 2] makes it a valuable tool for systematically investigating the relationship between monomer chain length, solvent polarity, injection rate, and resulting particle size distribution—research that directly informs scalable manufacturing of PDA-based materials.

Structure-Activity Relationship (SAR) Studies of Acetylenic Lipids in Biological Systems

The natural occurrence of shorter-chain 6,8-diynoic acid amides (nona- and deca-derivatives) with demonstrated larvicidal activity against Aedes aegypti [IPB Halle publication; Evidence Item 5 footnote] positions NDDA as a synthetic precursor for preparing C19 diynoic acid amides and esters for systematic SAR evaluation. Compared to the bioactive short-chain analogs, the C19 chain length of NDDA allows investigation of how increased lipophilicity (LogP ≈ 5.17) and membrane partitioning affect target binding and in vivo efficacy in insecticidal or allelopathic applications.

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